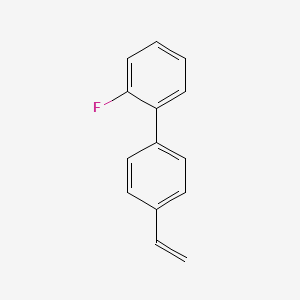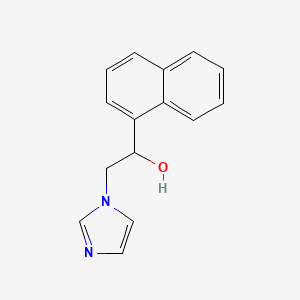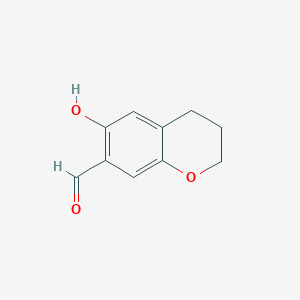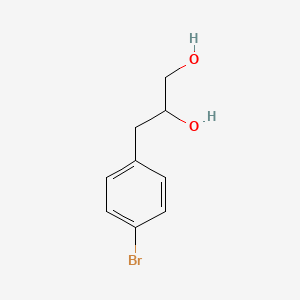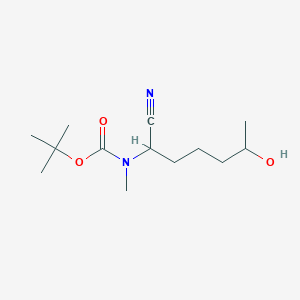
3,3,4-Trimethylpentanol
描述
3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.
准备方法
Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .
Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
化学反应分析
Types of Reactions: 3,3,4-Trimethylpentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3,3,4-trimethyl-1-pentanone.
Reduction: Formation of 3,3,4-trimethylpentane.
Substitution: Formation of 3,3,4-trimethyl-1-chloropentane.
科学研究应用
3,3,4-Trimethylpentanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: Research explores its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
- 2,2,3-Trimethyl-1-pentanol
- 2,3,4-Trimethyl-1-pentanol
- 3,3,4-Trimethyl-2-pentanol
Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
属性
分子式 |
C8H18O |
|---|---|
分子量 |
130.23 g/mol |
IUPAC 名称 |
3,3,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |
InChI 键 |
OIPMJJVCOSACDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

